4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
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Overview
Description
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C9H13N3O.C2HF3O2. It is a combination of a pyrimidine ring and a piperidine ring, with a hydroxyl group attached to the piperidine ring and a trifluoroacetic acid moiety. This compound is known for its diverse applications in scientific research, particularly in drug discovery and development due to its unique properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled through a nucleophilic substitution reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction using a suitable oxidizing agent.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in drug development, it may act as an inhibitor or activator of a particular enzyme, affecting the biochemical pathway it regulates .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidin-5-ylpiperidin-4-ol: Lacks the trifluoroacetic acid moiety.
2,2,2-Trifluoroacetic acid: Lacks the pyrimidine and piperidine rings.
Uniqueness
4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both the pyrimidine and piperidine rings, along with the trifluoroacetic acid moiety, allows for versatile interactions with various molecular targets, making it valuable in diverse research applications .
Properties
IUPAC Name |
4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;2*3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXHXLVIGZXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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